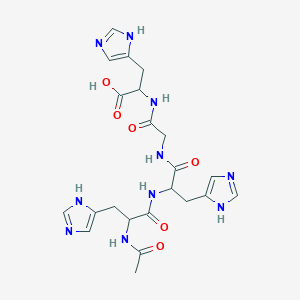
Ac-DL-His-DL-His-Gly-DL-His-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-DL-His-DL-His-Gly-DL-His-OH is a synthetic peptide composed of acetylated histidine and glycine residuesThe compound’s chemical formula is C8H13N3O4 , and it has a molecular weight of 215.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-His-DL-His-Gly-DL-His-OH involves the stepwise addition of amino acids to form the peptide chain. The process typically begins with the acetylation of histidine, followed by the sequential addition of glycine and histidine residues. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the use of automated peptide synthesizers, which add amino acids one by one to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Ac-DL-His-DL-His-Gly-DL-His-OH can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to form reduced histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions include oxidized histidine derivatives, reduced histidine derivatives, and substituted peptides with modified functional groups .
Scientific Research Applications
Ac-DL-His-DL-His-Gly-DL-His-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a cell-penetrating peptide and its ability to coordinate essential or toxic metals.
Medicine: Explored for its antimicrobial properties and potential as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-OH involves its interaction with biological membranes and intracellular targets. The peptide can penetrate cell membranes and interact with intracellular components, leading to various biological effects. The histidine residues play a crucial role in coordinating metal ions, which can influence the peptide’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ac-DL-His-DL-His-Gly-DL-His-OH include other histidine-rich peptides and glycine-rich peptides. Examples include:
- N-Acetyl-DL-histidine Monohydrate
- Gly-His-tagged peptides
- Histidine-rich peptides (HRPs)
- Glycine-rich peptides (GRPs)
Uniqueness
This compound is unique due to its specific sequence of acetylated histidine and glycine residues, which confer distinct chemical and biological properties. Its ability to coordinate metal ions and penetrate cell membranes makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C22H28N10O6 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38) |
InChI Key |
JTUOJQYVOWCIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


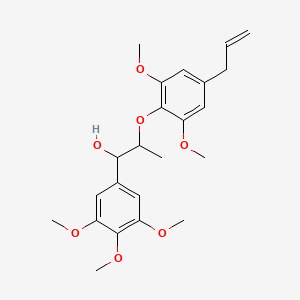
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
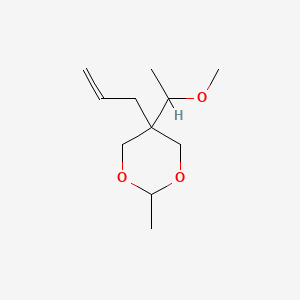
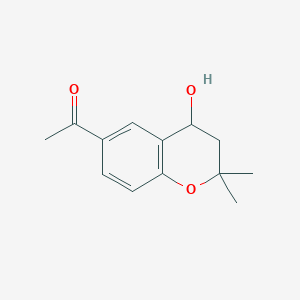
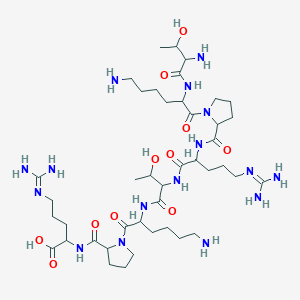
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
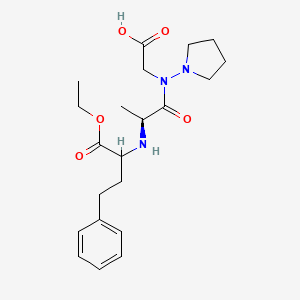

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)
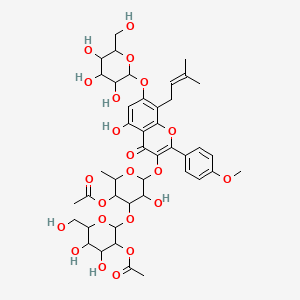
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
